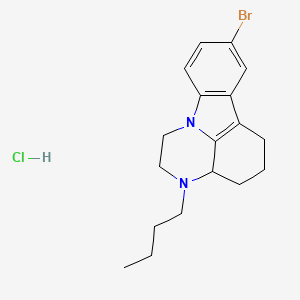

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride

Description

This compound belongs to the pyrazino-carbazole family, a class of tetracyclic heterocycles characterized by fused pyrazine and carbazole moieties. The hydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications . Key structural features include:

- Substituents: An 8-bromo group and a 3-butyl chain on the hexahydro-1H-pyrazino[3,2,1-jk]carbazole core.

- Molecular Formula: C₁₉H₂₆BrN₂·HCl (inferred from analogous derivatives in ).

- Synthesis: Likely involves functionalization of the pyrazino-carbazole backbone via alkylation and halogenation steps, as seen in related compounds (e.g., tosylation for mesylate derivatives ).

The bromo substituent may enhance electrophilicity and influence binding interactions, while the butyl chain could increase lipophilicity, affecting bioavailability and metabolic stability.

Properties

CAS No. |

76061-81-9 |

|---|---|

Molecular Formula |

C18H24BrClN2 |

Molecular Weight |

383.8 g/mol |

IUPAC Name |

12-bromo-4-butyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride |

InChI |

InChI=1S/C18H23BrN2.ClH/c1-2-3-9-20-10-11-21-16-8-7-13(19)12-15(16)14-5-4-6-17(20)18(14)21;/h7-8,12,17H,2-6,9-11H2,1H3;1H |

InChI Key |

NEJJDKGOPXTDGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Pyrazino[3,2,1-jk]carbazoles

The synthesis of pyrazino-fused carbazoles typically involves:

- Stepwise construction of the carbazole core through cyclization reactions starting from indole or related precursors.

- Functionalization at key positions (e.g., position 8 and 3) by alkylation or halogenation reactions.

- Hydrogenation or hexahydro ring saturation to achieve the hexahydro substitution pattern.

A representative approach involves:

- Starting from 2-arylindoles or similar heterocyclic compounds.

- Employing propargylation and electrocyclization sequences to form the fused carbazole ring system.

- Subsequent alkylation at the nitrogen or carbon positions using alkyl halides or trichloroacetimidate reagents under Lewis acid catalysis.

- Introduction of halogen substituents (e.g., bromine) via electrophilic aromatic substitution or halogenation reagents under controlled conditions.

Specific Preparation of 8-Bromo-3-butyl Substituted Derivative

While direct literature on this exact compound is limited, the following inferred synthetic route is plausible based on analogous methods:

- Halogenation Step: Introduction of bromine at position 8 of the carbazole ring can be achieved by selective bromination using reagents such as N-bromosuccinimide or bromine under mild conditions to avoid over-bromination.

- Alkylation Step: The butyl group at position 3 is likely introduced by alkylation using butyl halides (e.g., butyl bromide) in the presence of a base or via nucleophilic substitution on a suitable precursor.

- Ring Saturation: Hexahydro substitution is achieved by catalytic hydrogenation over palladium or other suitable catalysts to reduce double bonds in the carbazole ring system.

- Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Catalysts and Reaction Conditions

- Catalysts: Palladium-based catalysts such as palladium diacetate with phosphine ligands (e.g., tricyclohexylphosphine or triphenylphosphine) are commonly used for coupling and cyclization steps.

- Solvents: N,N-Dimethylacetamide and N,N-Dimethylformamide are typical solvents facilitating these reactions.

- Temperature: Reflux or elevated temperatures (e.g., 100–150 °C) under inert atmosphere (nitrogen) are standard for coupling reactions.

- Reaction Times: Vary from several hours (3–7 h) depending on the step and substrate.

Data Table: Representative Reaction Conditions and Yields for Related Carbazole Syntheses

In-Depth Research Findings and Notes

- Metal-Free Catalysis Advances: Recent studies have explored metal-free catalysts for pyrrole and carbazole synthesis that could be adapted for pyrazino-carbazole frameworks, offering milder conditions and greener chemistry.

- Trichloroacetimidate Alkylation: This method allows for efficient alkylation of nitrogen or carbon centers under Lewis acid catalysis, which could be applied for butyl group introduction.

- One-Pot Benzannulation: A one-pot [4 + 2] benzannulation technique has been demonstrated to efficiently produce substituted carbazoles under mild, metal-free conditions, potentially adaptable for pyrazino-carbazole derivatives.

- Purification: Post-reaction purification typically involves extraction, drying over magnesium sulfate, and silica gel chromatography using ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It may be investigated for its potential therapeutic effects.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key derivatives within the pyrazino-carbazole family:

*Calculated based on analogous structures.

Key Observations:

Substituent Effects: Halogenation: The 8-bromo group in the target compound contrasts with the 8-methyl group in pirlindole. Bromine’s larger atomic radius and electronegativity may alter receptor binding or metabolic pathways compared to methyl .

Pharmacological Activity: Pirlindole (8-methyl) is a well-established monoamine oxidase (MAO) inhibitor used for depression, with LD₅₀ values indicating moderate toxicity . The target compound’s bromo and butyl groups could modulate MAO affinity or selectivity, though experimental data are lacking. 3-Ethyl-8-methyl derivatives demonstrate the impact of alkyl chain length on activity, suggesting structure-activity relationships (SAR) are critical in this family .

Material Science Applications :

- Azaindolo-carbazoles (nitrogen-substituted analogs) exhibit tunable photophysical properties, making them suitable for optoelectronics . While the target compound lacks nitrogen substitution, its bromo group could similarly modify electronic properties for niche applications.

Biological Activity

1H-Pyrazino(3,2,1-jk)carbazole derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride. The compound's structural features suggest potential therapeutic applications in various fields including oncology and neurology.

Antitumor Activity

Carbazole derivatives have been extensively studied for their antitumor properties. For instance, several studies highlight that carbazole derivatives can inhibit key enzymes involved in cancer cell proliferation. A notable study demonstrated that certain N-substituted carbazoles exhibited significant antiproliferative activity against human cancer cell lines such as PA1 (ovarian carcinoma) and PC3 (prostatic carcinoma), with IC50 values in the nanomolar range (46–75 nM) .

Table 1: Antitumor Activity of Carbazole Derivatives

| Compound | Cell Line | IC50 (nM) | MIC (µM) |

|---|---|---|---|

| N-substituted carbazole | PA1 (Ovarian Carcinoma) | 46–75 | 8–20 |

| N-substituted carbazole | PC3 (Prostate Carcinoma) | 46–75 | 8–20 |

Antimicrobial Properties

The antimicrobial activity of carbazole derivatives has also been documented. A recent study evaluated various carbazole compounds against multiple strains of bacteria and fungi. One compound showed a minimum inhibitory concentration (MIC) of 4 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), significantly lower than standard antibiotics .

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 30f | MRSA | 4 |

| Compound 38b | A. niger | 0.49 |

| Chloromycin | MRSA | 64 |

Neuroprotective Effects

Research has indicated that some carbazole derivatives may have neuroprotective effects. For example, certain aminopropyl-carbazole derivatives were found to promote the increase of soluble amyloid-β peptides in neuronal cells, which is linked to neurodegenerative diseases such as Alzheimer’s .

Table 3: Neuroprotective Potential of Carbazole Derivatives

| Compound | Effect on Amyloid-β Peptides (%) |

|---|---|

| Compound 65 | 30%–35% increase |

| Compound 66 | 65%–70% increase |

Case Study: Antitumor Activity Evaluation

In a clinical study involving the compound's antitumor effects, researchers synthesized a series of N-substituted carbazoles and evaluated their activity against various cancer cell lines. The study found that the compound demonstrated potent inhibition of topoisomerase II at concentrations significantly lower than traditional chemotherapeutics like etoposide .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of newly synthesized carbazole derivatives. The evaluation included testing against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior antibacterial activity compared to established antibiotics .

Q & A

Q. What are the typical synthetic routes for this compound, and what are the critical steps requiring optimization?

The synthesis involves multi-step strategies starting with the pyrazino[3,2,1-jk]carbazole core. Key steps include:

- Core Construction : Cyclization of precursors (e.g., indole derivatives) under acidic or catalytic conditions to form the fused pyrazine-carbazole system .

- Substituent Introduction : Bromination at the 8-position and alkylation (butyl group) at the 3-position, often using electrophilic reagents or transition-metal catalysis .

- Salt Formation : Final hydrochlorination via HCl gas or aqueous HCl to stabilize the compound .

Optimization Challenges : - Yield improvements during bromination (competing side reactions) .

- Purification of intermediates via column chromatography (e.g., petroleum ether/CH₂Cl₂ gradients) to isolate stereoisomers .

Q. How can structural characterization be validated for this compound?

Methodological approaches include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine’s deshielding effects on adjacent protons) and stereochemistry .

- Mass Spectrometry (MS) : Validate molecular weight (383.8 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolve ambiguities in hexahydro ring conformation, if single crystals are obtainable .

Q. What in vitro biological screening models are appropriate for initial activity assessment?

- Anticancer : Use human cancer cell lines (e.g., ovarian PA1, prostate PC3) with IC₅₀ assays (reported range: 46–75 nM) .

- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via MIC assays (reported range: 8–20 µM) .

- Enzyme Inhibition : Evaluate topoisomerase II inhibition via DNA relaxation assays, comparing efficacy to etoposide .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine, butyl group) influence biological activity and selectivity?

- Bromine’s Role : Enhances electrophilic reactivity and binding to hydrophobic pockets in enzymes (e.g., topoisomerase II). Replacement with smaller halogens (Cl, F) reduces potency .

- Butyl Group : Extends into lipid-rich regions of targets, improving membrane permeability. Linear vs. branched alkyl chains alter pharmacokinetics .

Methodology : - Synthesize analogs (e.g., 8-cyclohexyl, 8-methyl derivatives) .

- Compare activity via dose-response curves and molecular docking studies .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Potential sources of variability:

- Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC-certified PA1, PC3) and replicate assays ≥3 times .

- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation .

- Assay Conditions : Control pH (hydrochloride salt’s stability) and incubation time (24–72 hr) .

Q. What computational tools are suitable for predicting mechanism of action or off-target effects?

- Molecular Dynamics (MD) : Simulate binding to topoisomerase II’s ATP-binding domain using software like GROMACS .

- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with antimicrobial activity .

- AI-Driven Platforms : Integrate COMSOL Multiphysics for reaction optimization or toxicity prediction .

Q. How can process control strategies improve reproducibility in large-scale synthesis?

- Flow Chemistry : Minimize batch-to-batch variability in bromination and alkylation steps .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation .

- Quality Control : Validate purity via HPLC (≥95%) and residual solvent analysis (ICH guidelines) .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Carbazole Derivatives

| Compound | Cell Line/Pathogen | IC₅₀ (nM) | MIC (µM) | Key Structural Feature |

|---|---|---|---|---|

| Target Compound | PA1 (Ovarian) | 46–75 | 8–20 | 8-Bromo, 3-butyl |

| 8-Cyclohexyl Analog | PC3 (Prostate) | 120–150 | 25–30 | 8-Cyclohexyl |

| 8-Methyl Analog | S. aureus | N/A | 50–60 | 8-Methyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.